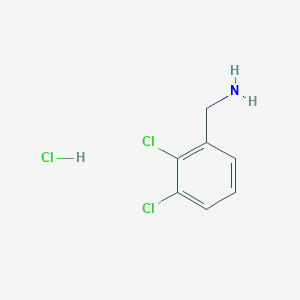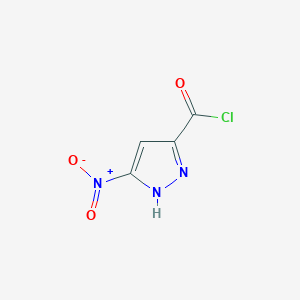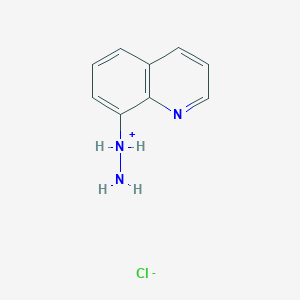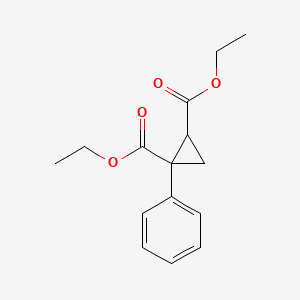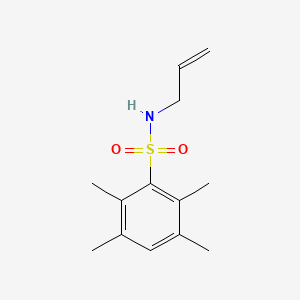![molecular formula C11H17NO B3281203 2-{[3-(Propan-2-yl)phenyl]amino}ethan-1-ol CAS No. 730977-94-3](/img/structure/B3281203.png)
2-{[3-(Propan-2-yl)phenyl]amino}ethan-1-ol
Descripción general
Descripción
“2-{[3-(Propan-2-yl)phenyl]amino}ethan-1-ol” is a chemical compound with the molecular formula C11H17NO . It is also known as 2-(3-isopropylanilino)ethanol . It has a molecular weight of 179.26 g/mol.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H17NO/c1-9(2)10-4-3-5-11(8-10)12-6-7-13/h3-5,8-9,12-13H,6-7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical form of “this compound” is an oil . The storage temperature is room temperature .Mecanismo De Acción
2-{[3-(Propan-2-yl)phenyl]amino}ethan-1-ol bromide works by blocking the action of acetylcholine, a neurotransmitter that causes the muscles in the airways to contract. By blocking the action of acetylcholine, this compound bromide relaxes the muscles in the airways, making it easier to breathe. It has a rapid onset of action, with effects lasting up to 6 hours.
Biochemical and Physiological Effects:
This compound bromide is a quaternary ammonium compound that is poorly absorbed into the bloodstream. It is primarily metabolized in the liver and excreted in the urine. It has a low potential for systemic side effects, making it a safe and effective treatment for COPD and asthma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[3-(Propan-2-yl)phenyl]amino}ethan-1-ol bromide is widely used in laboratory experiments to study the effects of bronchodilators on airway function. It has a well-established mechanism of action and is relatively easy to administer. However, its effects are limited to the airways, making it less useful for studying systemic effects.
Direcciones Futuras
There are several future directions for the study of 2-{[3-(Propan-2-yl)phenyl]amino}ethan-1-ol bromide. One area of research is the development of new formulations and delivery methods that improve its efficacy and reduce side effects. Another area of research is the identification of biomarkers that can predict response to treatment, allowing for more personalized and effective therapy. Finally, there is a need for further research into the long-term effects of this compound bromide on lung function and overall health.
Aplicaciones Científicas De Investigación
2-{[3-(Propan-2-yl)phenyl]amino}ethan-1-ol bromide has been extensively studied for its efficacy in treating COPD and asthma. It has been shown to improve lung function and reduce the frequency of exacerbations in patients with COPD. In addition, it has been shown to improve symptoms and reduce the need for rescue medication in patients with asthma. This compound bromide is often used in combination with other medications, such as albuterol, to provide a more comprehensive treatment for COPD and asthma.
Safety and Hazards
The safety information for “2-{[3-(Propan-2-yl)phenyl]amino}ethan-1-ol” indicates that it has some hazards associated with it. The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-(3-propan-2-ylanilino)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(2)10-4-3-5-11(8-10)12-6-7-13/h3-5,8-9,12-13H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGRATHBDQVFIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



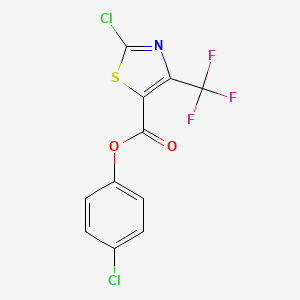
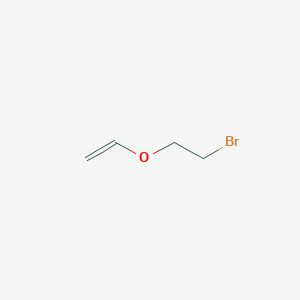

![2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3281127.png)
![6-Amino-1-benzyl-5-[(tetrahydro-furan-2-ylmethyl)-amino]-1H-pyrimidine-2,4-dione](/img/structure/B3281135.png)
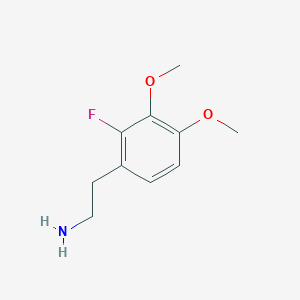

![1-(4-Hydroxy-1-bicyclo[2.2.2]octanyl)ethanone](/img/structure/B3281167.png)
